What is the bite angle of (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
What is the bite angle of (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
An In-Depth Technical Guide to the Bite Angle of (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Abstract
This technical guide provides a comprehensive analysis of the bite angle of the chiral diphosphine ligand, (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane. While a definitive experimentally determined value is not present in the current body of literature, this document synthesizes foundational principles of coordination chemistry, computational modeling protocols, and comparative analysis of structurally related ligands to establish a scientifically reasoned estimation of this crucial parameter. We delve into the significance of the bite angle in asymmetric catalysis, provide detailed methodologies for its determination, and discuss the implications of the ligand's unique structural features for its coordination behavior and catalytic performance. This guide is intended for researchers, scientists, and drug development professionals who utilize chiral phosphine ligands in transition metal catalysis.
Introduction: The (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane Ligand
(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane, hereafter referred to as (S,S)-BDCP, is a C₂-symmetric chiral bidentate phosphine ligand. Its structure features a rigid trans-cyclohexane backbone connecting two diphenylphosphinomethyl moieties. This combination of a chiral, conformationally restricted backbone and two phosphine donor groups makes it a valuable ligand for asymmetric catalysis, where precise control over the three-dimensional space around a metal center is paramount for achieving high enantioselectivity.
The catalytic efficacy of a bidentate ligand like (S,S)-BDCP is profoundly influenced by its steric and electronic properties. A key steric parameter is the ligand bite angle, which dictates the geometry of the resulting metal complex and, consequently, its reactivity and selectivity.
The Bite Angle: A Critical Parameter in Catalysis
In coordination chemistry, the bite angle (β) is defined as the angle formed between the two donor atoms of a bidentate ligand and the central metal atom (P-M-P)[1][2]. This geometric parameter is not solely a property of the ligand but is influenced by the metal's size, oxidation state, and coordination number.
To isolate the inherent geometrical preference of the ligand, the concept of the natural bite angle (βn) was developed by Casey and Whiteker[1]. The natural bite angle is a computed value, determined using molecular mechanics, which represents the preferred P-M-P angle based solely on the constraints of the ligand's backbone, independent of the electronic preferences of a specific metal[1][3].
The bite angle has a profound impact on catalysis by:
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Influencing Coordination Geometry: Ligands with small bite angles (e.g., ~90°) are well-suited for square planar or octahedral complexes, while those with larger bite angles (~110-120°) may favor tetrahedral or trigonal bipyramidal geometries[1].
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Modifying Electronic Properties: The P-M-P angle can alter the hybridization of metal orbitals, thereby affecting the electronic environment at the catalytic center[4].
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Controlling Selectivity: In many catalytic reactions, such as hydroformylation and allylic alkylation, the bite angle is directly correlated with the chemo-, regio-, and enantioselectivity of the reaction[2][3][5].
Estimated Bite Angle of (1S,2S)-BDCP
A comprehensive search of the existing chemical literature and structural databases, including the Cambridge Structural Database (CSD), reveals no published X-ray crystal structures of a metal complex containing the (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane ligand from which a definitive bite angle can be extracted. Similarly, no dedicated computational studies reporting its natural bite angle have been published.
However, we can deduce a reliable estimate by analyzing its structure in comparison to other well-characterized diphosphine ligands.
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Structural Analysis: The (S,S)-BDCP ligand features a P-C-C-C-P linkage via the cyclohexane backbone. When this ligand chelates to a metal center, it forms a seven-membered ring.
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Comparison with Analogues: The size of the chelate ring is a primary determinant of the bite angle. Ligands forming larger rings typically exhibit larger bite angles.
| Ligand | Abbreviation | Backbone | Chelate Ring Size | Natural Bite Angle (βn) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | -CH₂-CH₂- | 5-membered | ~85°[6] |
| 1,3-Bis(diphenylphosphino)propane | dppp | -CH₂-CH₂-CH₂- | 6-membered | ~91°[6] |
| (1S,2S)-BDCP (Estimate) | (S,S)-BDCP | -CH₂-C₆H₁₀-CH₂- | 7-membered | ~95° - 105° |
| Xantphos | Xantphos | Xanthene | 9-membered | ~108°[7] |
The trans-1,2-disubstituted cyclohexane backbone is rigid. Upon coordination, the two diphenylphosphinomethyl groups must orient themselves to bind to the metal center. This creates a seven-membered chelate ring, which is significantly larger than the five- and six-membered rings of dppe and dppp, respectively. Therefore, the natural bite angle of (S,S)-BDCP is expected to be considerably larger than 91°. However, the rigidity of the cyclohexane backbone may prevent it from achieving the very wide bite angles seen in more flexible, larger-backbone ligands like Xantphos.
Estimated Natural Bite Angle (βn) for (S,S)-BDCP: 95° - 105°
This estimated range places (S,S)-BDCP in a class of ligands with moderately wide bite angles, suggesting its utility in catalytic reactions where an expanded coordination sphere at the metal center is beneficial, potentially enhancing selectivity by increasing steric hindrance around the active site[5].
Methodologies for Bite Angle Determination
The determination of ligand bite angles relies on two primary methodologies: experimental measurement via X-ray crystallography and computational prediction through molecular mechanics.
Experimental Determination: Single-Crystal X-ray Diffraction
This method provides the actual bite angle in a specific metal complex within a solid-state crystal lattice.
Protocol for X-ray Crystallography:
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Synthesis of a Metal Complex: Synthesize a coordination complex of the ligand with a suitable transition metal (e.g., Pd(II), Pt(II), Rh(I)).
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Crystal Growth: Grow single crystals of the metal complex suitable for diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or solvent layering.
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Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson function) to find the initial positions of the atoms. This initial model is then "refined" to improve the fit between the calculated and observed diffraction data.
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Bite Angle Measurement: Once the atomic coordinates are finalized, the P-M-P bond angle can be precisely calculated using the coordinates of the two phosphorus atoms and the central metal atom.
Workflow for Experimental Bite Angle Determination
Caption: Workflow for Experimental Bite Angle Determination.
Computational Determination: Molecular Mechanics
This method is used to calculate the natural bite angle (βn) , which reflects the inherent steric preference of the ligand backbone.
Protocol for Molecular Mechanics Calculation:
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Ligand Model Construction: Build a 3D model of the (S,S)-BDCP ligand using molecular modeling software.
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Dummy Atom Coordination: Introduce a generic "dummy" metal atom (M). This atom has a defined M-P bond length (e.g., 2.3 Å for Rh) but no preferred bond angles or electronic properties[1]. The two phosphorus atoms of the ligand are constrained to be bonded to this dummy atom.
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Force Field Selection: Choose a suitable molecular mechanics force field (e.g., MMFF94, UFF). The force field is a set of parameters that define the potential energy of the molecule as a function of its atomic coordinates.
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Energy Minimization: Perform a conformational search and energy minimization calculation. The algorithm systematically alters the geometry of the ligand to find the lowest energy conformation. Crucially, the force constant for the P-M-P bending is set to zero, so the resulting angle is determined solely by the steric and strain factors within the ligand's backbone[1].
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Natural Bite Angle Measurement: The P-M-P angle in the lowest-energy, minimized structure is the natural bite angle (βn).
Workflow for Computational Bite Angle Determination
Caption: Workflow for Computational Bite Angle Determination.
Conclusion and Outlook
The (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane ligand possesses a unique structural architecture, defined by a rigid chiral cyclohexane backbone that creates a seven-membered chelate ring upon coordination to a metal. While direct experimental data for its bite angle is currently unavailable, a comparative analysis with structurally related diphosphines allows for a reliable estimation of its natural bite angle to be in the range of 95° - 105° . This places it in an important class of moderately wide-bite-angle ligands. This structural feature is anticipated to be highly influential in asymmetric catalysis, offering a distinct steric profile compared to more common five- and six-membered ring-forming ligands. Future work involving the synthesis and crystallographic characterization of a metal complex of (S,S)-BDCP would be invaluable to validate this estimate and further elucidate the structure-activity relationships that govern its catalytic performance.
References
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Van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2769. Available from: [Link]
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Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1529. Available from: [Link]
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Casey, C. P., & Whiteker, G. T. (1990). A means for predicting the “ligand-preferred” P-M-P angle using molecular mechanics. Israel Journal of Chemistry, 30(4), 299-304. Available from: [Link]
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Van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (1999). The bite angle makes the catalyst. Pure and Applied Chemistry, 71(8), 1443-1452. Available from: [Link]
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Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming reactions. Chemical Society Reviews, 38(4), 1099-1118. Available from: [Link]
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Taylor & Francis Online. Bite angle – Knowledge and References. Taylor & Francis. Available from: [Link]
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Wikipedia. Bite angle. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Freixa, Z., & van Leeuwen, P. W. N. M. (2003). Bite angle effects in diphosphine metal catalysts: a practical ligand parameter for catalyst tuning. Dalton Transactions, (11), 1890-1901. Available from: [Link]
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Jackson, W. R., & Lovel, C. G. (1982). The hydroformylation of alkenes using catalysts containing rhodium and a bidentate phosphine. Australian Journal of Chemistry, 35(10), 2053-2064. Available from: [Link]
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Kranenburg, M., van der Burgt, Y. E. M., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., & Fraanje, J. (1995). New Diphosphine Ligands Based on Xanthene-like Backbones. Influence of the Bite Angle on the Regioselectivity in the Rhodium-Catalyzed Hydroformylation. Organometallics, 14(6), 3081-3089. Available from: [Link]
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Jaska, C. A., Lough, A. J., & Manners, I. (2004). Bis(μ-phenylphosphido-κ2P:P)bis{[1,2-(dicyclohexylphosphino)ethane-κ2P,P′]platinum(I)} dichloride bis(dichloromethane) hexane solvate. Acta Crystallographica Section E: Structure Reports Online, 60(12), m1653-m1655. Available from: [Link]
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McNeil, W. S., & Luscombe, C. K. (2019). Living Polymerizations of π-Conjugated Semiconductors. In Conjugated Polymers (pp. 1-44). CRC Press. Available from: [Link]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
